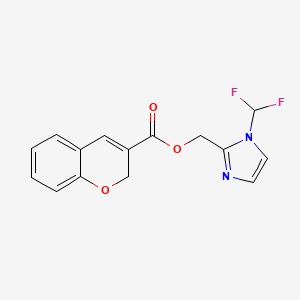
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl azide with ethyl propiolate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Industrial methods may also involve the use of safer and more environmentally friendly reagents to comply with regulatory standards.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H6ClN3O2 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
2-(2-chlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-8(6)13-11-5-7(12-13)9(14)15/h1-5H,(H,14,15) |
InChIキー |
LRIWZSJRIYYJEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
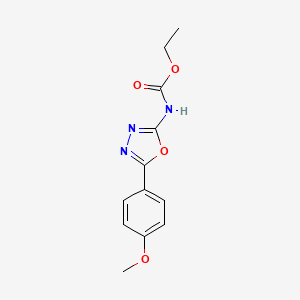

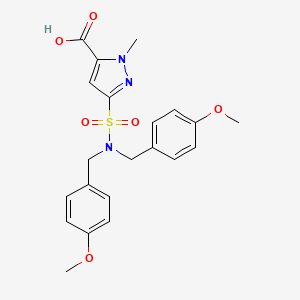
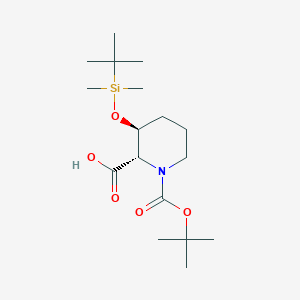
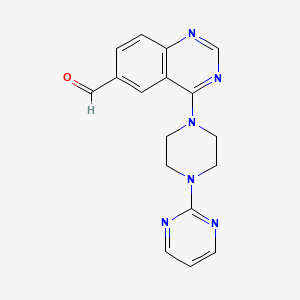

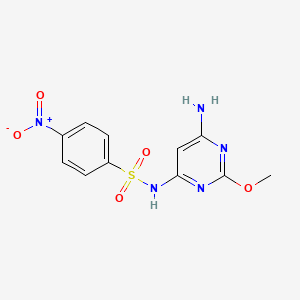

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
